molecular formula C9H11N3 B1518271 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole CAS No. 1156354-43-6

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

Cat. No.: B1518271
CAS No.: 1156354-43-6
M. Wt: 161.2 g/mol
InChI Key: NSEVPTNVNQTETK-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor . This inhibition can affect the folate pathway, which is crucial for DNA synthesis and repair. Additionally, this compound has been shown to interact with enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis . These interactions highlight the compound’s potential to modulate key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving bacterial cells, the compound exhibited antibacterial activity by inhibiting essential enzymes, leading to disrupted cell wall synthesis and impaired cellular metabolism . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those related to cell growth and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of dihydrofolate reductase (DHFR) involves binding to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to decreased nucleotide synthesis and impaired DNA replication. Similarly, the compound’s interaction with enoyl-ACP reductase involves binding to the enzyme’s active site, inhibiting fatty acid biosynthesis . These molecular interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s inhibition of dihydrofolate reductase (DHFR) affects the folate pathway, leading to altered levels of folate metabolites . Additionally, the compound’s interaction with enoyl-ACP reductase influences fatty acid biosynthesis, impacting metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating key metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its bioavailability and cellular concentration. These factors play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound’s interaction with dihydrofolate reductase (DHFR) occurs primarily in the cytoplasm, where the enzyme is localized . Similarly, the compound’s interaction with enoyl-ACP reductase takes place in the cytoplasm, influencing fatty acid biosynthesis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEVPTNVNQTETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CNN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.